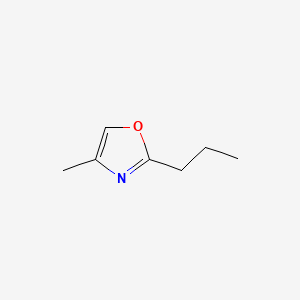![molecular formula C14H17N5 B14693715 5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 24797-22-6](/img/structure/B14693715.png)
5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine: is a synthetic organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) which is bonded to aromatic rings. This particular compound features a diazenyl group linking a dimethylphenyl ring to a dimethylpyrimidin-2-amine structure. Azo compounds are widely recognized for their vibrant colors and are commonly used in dyes, pigments, and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves an azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine (such as 2,3-dimethylaniline) and subsequently coupling it with a suitable coupling component like 4,6-dimethylpyrimidin-2-amine. The diazotization process involves treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt. This salt is then reacted with the coupling component under basic conditions to yield the desired azo compound .
Industrial Production Methods: Industrial production of azo compounds, including this compound, often involves large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing waste and environmental impact. Key steps include precise control of reaction temperatures, pH, and reagent concentrations. Advanced purification techniques such as recrystallization and chromatography are employed to ensure high-quality final products .
Analyse Des Réactions Chimiques
Types of Reactions: 5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or hydroxyl derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Sodium dithionite (Na₂S₂O₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂), nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation using sulfuric acid (H₂SO₄)
Major Products Formed:
Oxidation: Nitro derivatives or hydroxyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives
Applications De Recherche Scientifique
5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties
Mécanisme D'action
The mechanism of action of 5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine involves its interaction with biological molecules. The compound can undergo reduction to form amines, which can then interact with cellular components. The diazenyl group can also participate in redox reactions, leading to the generation of reactive intermediates that can affect cellular processes. Molecular targets and pathways involved may include enzymes, DNA, and proteins, which can be modulated by the compound’s reactive intermediates .
Comparaison Avec Des Composés Similaires
5-[(e)-(2,3-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine: Similar structure with dichloro substitution, leading to different chemical and biological properties.
5-[(e)-(4-Nitrophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine:
5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine: The parent compound with unique properties due to the specific substitution pattern .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylphenyl and dimethylpyrimidin-2-amine moieties contributes to its versatility in various applications, making it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
24797-22-6 |
|---|---|
Formule moléculaire |
C14H17N5 |
Poids moléculaire |
255.32 g/mol |
Nom IUPAC |
5-[(2,3-dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C14H17N5/c1-8-6-5-7-12(9(8)2)18-19-13-10(3)16-14(15)17-11(13)4/h5-7H,1-4H3,(H2,15,16,17) |
Clé InChI |
UGCRAIZPPRQWBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N=NC2=C(N=C(N=C2C)N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,8-Dioxa-2-thiaspiro[3.4]octane](/img/structure/B14693672.png)







![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)
